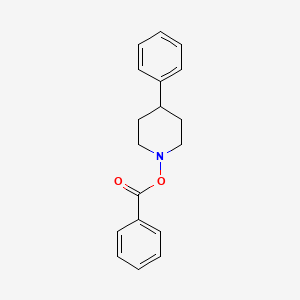
4-Phenylpiperidin-1-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylpiperidin-1-yl benzoate is a chemical compound that features a benzene ring bound to a piperidine ring, with a benzoate group attached to the nitrogen atom of the piperidine ring. This compound is of interest due to its structural similarity to various pharmacologically active molecules, particularly those in the opioid class .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpiperidin-1-yl benzoate typically involves the reaction of 4-phenylpiperidine with benzoic acid or its derivatives. One common method is the esterification reaction where 4-phenylpiperidine is reacted with benzoic anhydride or benzoyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylpiperidin-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Piperidinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
4-Phenylpiperidin-1-yl benzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties, particularly in the development of opioid-like drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Phenylpiperidin-1-yl benzoate is not fully understood, but it is believed to interact with opioid receptors in the central nervous system. This interaction may involve the inhibition of neurotransmitter release, leading to analgesic effects. The compound may also interact with other molecular targets and pathways, contributing to its pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpiperidine: The base structure for various opioids such as pethidine (meperidine) and loperamide.
4-Hydroxy-4-phenylpiperidine: A hydroxylated derivative with potential pharmacological activity.
4-Cyano-4-phenylpiperidine: A nitrile derivative used in chemical synthesis.
Uniqueness
4-Phenylpiperidin-1-yl benzoate is unique due to its specific ester linkage, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 4-phenylpiperidine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H19NO2 |
|---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
(4-phenylpiperidin-1-yl) benzoate |
InChI |
InChI=1S/C18H19NO2/c20-18(17-9-5-2-6-10-17)21-19-13-11-16(12-14-19)15-7-3-1-4-8-15/h1-10,16H,11-14H2 |
Clave InChI |
ULAUTYNJUWXBLB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


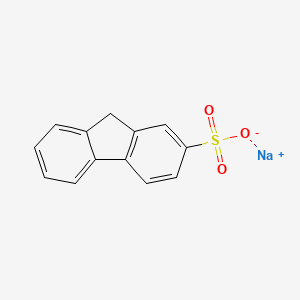


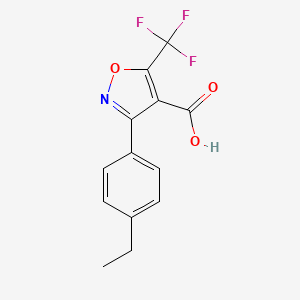





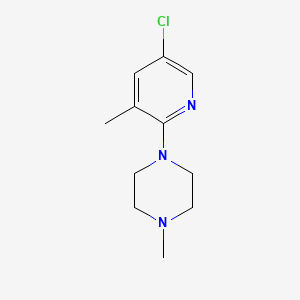
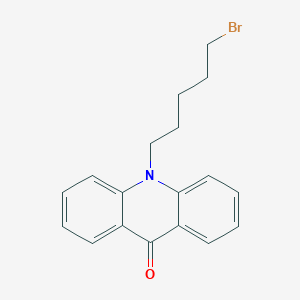
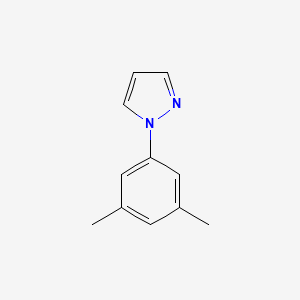
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate](/img/structure/B14117951.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14117953.png)
